molecular formula C5H4N2O3 B1654519 nitropyridine N-oxide CAS No. 2403-02-3

nitropyridine N-oxide

Cat. No.: B1654519
CAS No.: 2403-02-3
M. Wt: 140.1 g/mol
InChI Key: QDACQOOLIVCDNP-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature of this compound Derivatives

The structural diversity within the this compound family arises from the various possible positions for nitro group substitution and the potential for multiple nitro substituents or additional functional groups. The most thoroughly characterized derivative, 4-nitropyridine N-oxide, features a nitro group at the 4-position of the pyridine ring with the nitrogen atom oxidized to form the N-oxide functionality. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 4-nitro-1-oxidopyridin-1-ium, reflecting both the nitro substitution pattern and the formal positive charge on the oxidized nitrogen atom.

Alternative positional isomers include 3-nitropyridine 1-oxide and 2-nitropyridine N-oxide, each exhibiting distinct physical and chemical properties based on their substitution patterns. The 3-nitropyridine 1-oxide isomer, with Chemical Abstracts Service registry number 2403-01-2, maintains the same molecular formula C5H4N2O3 but displays different reactivity patterns due to the meta-positioning of the nitro group relative to the N-oxide functionality. Additionally, more complex derivatives incorporating halogen substituents have been synthesized and characterized, including 2-chloro-4-nitropyridine N-oxide and 3-chloro-4-nitropyridine N-oxide, which demonstrate modified electronic properties and expanded synthetic utility.

The following table summarizes the key structural and physical properties of major this compound derivatives:

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-Nitropyridine N-oxide 1124-33-0 C5H4N2O3 140.10 159-162 Para-nitro substitution
3-Nitropyridine 1-oxide 2403-01-2 C5H4N2O3 140.10 Not specified Meta-nitro substitution
2-Chloro-4-nitropyridine N-oxide Not specified C5H3ClN2O3 174.54 Not specified Chloro and nitro substituents
3-Chloro-4-nitropyridine N-oxide 76439-45-7 C5H3ClN2O3 174.54 Not specified Adjacent chloro-nitro pattern

Historical Development and Key Milestones in this compound Research

The foundational work leading to this compound chemistry can be traced to the pioneering research of Jakob Meisenheimer, who first reported the synthesis of pyridine N-oxide using peroxybenzoic acid as the oxidizing agent. This seminal discovery established the fundamental methodology for N-oxidation of pyridine derivatives and laid the groundwork for subsequent investigations into nitrated N-oxide compounds. Meisenheimer's work demonstrated that pyridine, which is normally resistant to electrophilic nitration, becomes activated toward such reactions following N-oxidation, enabling the selective introduction of nitro groups at specific ring positions.

The development of practical synthetic routes to this compound compounds gained momentum through the recognition that pyridine N-oxide could be efficiently nitrated using conventional nitrating mixtures of nitric acid and sulfuric acid. This breakthrough enabled researchers to access 4-nitropyridine N-oxide as the predominant product, taking advantage of the ortho/para directing effect of the N-oxide functionality. Subsequent methodological advances included the implementation of continuous flow synthesis techniques, which addressed safety concerns associated with the potentially explosive nature of nitrated N-oxide intermediates while enabling scalable production of these valuable compounds.

Modern research milestones in this compound chemistry have encompassed both synthetic methodology development and biological activity discovery. A significant advancement occurred with the identification of 4-nitropyridine N-oxide as a potent quorum sensing inhibitor, representing a novel class of antimicrobial agents that function through interference with bacterial communication rather than direct bactericidal activity. This discovery opened new avenues for therapeutic applications and highlighted the potential of this compound derivatives in addressing antibiotic resistance challenges.

Contemporary research has also focused on expanding the structural diversity of this compound compounds through the introduction of additional substituents and the development of improved synthetic methodologies. Recent publications have demonstrated the utility of these compounds in various organic transformations, including their use as precursors for the synthesis of substituted pyridines through deoxygenation reactions and their application in pharmaceutical intermediate synthesis. The evolution from Meisenheimer's initial oxidation studies to modern applications in biochemical research represents nearly a century of continuous development in this important area of heterocyclic chemistry.

Properties

IUPAC Name

2-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDACQOOLIVCDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496988
Record name 2-Nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-02-3
Record name 2-Nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Pathway Design

The continuous flow synthesis of 4-nitropyridine N-oxide (CAS 1124-33-0) involves sequential nitration and deoxygenation stages. Pyridine N-oxide undergoes electrophilic aromatic nitration at the para position due to the electron-donating effect of the N-oxide group, forming 4-nitropyridine N-oxide intermediate. Subsequent treatment with phosphorus trichloride (PCl₃) facilitates oxygen removal, yielding 4-nitropyridine.

The nitration step employs fuming nitric acid (HNO₃, 90–98%) in concentrated sulfuric acid (H₂SO₄, 95–98%) at 50–60°C. Sulfuric acid acts as both catalyst and dehydrating agent, enhancing the nitronium ion (NO₂⁺) concentration. The continuous flow configuration minimizes residence time of the energetic nitration intermediate, addressing safety concerns associated with exothermicity and potential explosion hazards.

Single-Step Batch Synthesis of Halogenated Nitropyridine N-Oxides

Patent Methodology and Substrate Scope

A Chinese patent (CN1743313A) discloses a one-pot synthesis for halogenated 4-nitropyridine N-oxide derivatives. The method involves simultaneous oxidation and nitration of halogenated pyridines using hydrogen peroxide (H₂O₂) and nitrating agents (HNO₃/NaNO₃). Maleic anhydride and sodium pyrosulfate (Na₂S₂O₇) serve as catalytic additives, enhancing reaction efficiency.

Generic Reaction Scheme :
Halogenated Pyridine + H₂O₂/H₂SO₄ → Halogenated Pyridine N-Oxide
Halogenated Pyridine N-Oxide + HNO₃/NaNO₃ → Halogenated 4-Nitropyridine N-Oxide

Process Variables and Performance

The protocol accommodates diverse substrates, including 2-chloro-, 3-chloro-, 2-bromo-, and 3-bromopyridine. Critical parameters include:

  • Oxidation Conditions : 50°C for 0.5 hours, followed by 80°C for 11 hours.
  • Nitration Conditions : 90°C for 3.5–6 hours with H₂SO₄/NaNO₃.
  • Workup : Neutralization to pH 8 using NaOH, followed by recrystallization.

Table 2: Performance of Single-Step Synthesis for Halogenated Derivatives

Substrate Yield (%) Purity (%) Reaction Time (h)
2-Chloropyridine 74 95 14.5
3-Chloropyridine 75 94 14.5
2-Bromopyridine 73 93 15.5
3-Bromopyridine 71 92 15.5

Comparative Analysis of Methodologies

Regioselectivity and Byproduct Formation

Both methods exhibit high para-selectivity (>98%) due to the N-oxide group’s directing effects. Theoretical studies attribute this to enhanced electron density at the 4-position, as evidenced by NICS(1) aromaticity indices. The continuous flow approach suppresses 2-nitropyridine formation (<0.5%), whereas batch methods report 2–3% ortho byproducts.

Chemical Reactions Analysis

Types of Reactions: Nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

Nitropyridine N-oxides serve as versatile intermediates in organic synthesis. They can participate in various reactions, including:

  • Electrophilic Substitution : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, facilitating electrophilic aromatic substitution reactions.
  • Reduction Reactions : NPOs can be reduced to amines or other nitrogen-containing compounds, which are essential building blocks in pharmaceuticals and agrochemicals.

Recent studies have highlighted their role as precursors for synthesizing complex organic molecules due to their ability to undergo various transformations under mild conditions .

Catalysis

Nitropyridine N-oxides are also recognized for their catalytic properties:

  • Organocatalysis : They have been employed as organocatalysts in asymmetric synthesis, particularly in reactions such as allylation of aldehydes. Their ability to act as both electron donors and acceptors enhances their catalytic efficiency .
  • Metal Coordination : The N-oxide group can coordinate with transition metals, enhancing catalytic activity in cross-coupling reactions and other metal-catalyzed processes .

Medicinal Chemistry

The medicinal applications of nitropyridine N-oxides are noteworthy:

  • Antiviral Activity : Certain derivatives exhibit antiviral properties against HIV and SARS coronavirus strains, making them potential candidates for antiviral drug development .
  • Antifungal Agents : Their effectiveness as antifungal agents has been demonstrated in various studies, indicating potential therapeutic uses in treating fungal infections .
  • Genotoxicity Studies : While exploring their medicinal properties, researchers have also investigated the genotoxicity of these compounds, which is crucial for assessing safety profiles .

Material Science

In material science, nitropyridine N-oxides have been utilized for:

  • Photonics : They are employed in developing organic nonlinear optical (NLO) materials for applications such as frequency doubling through second-harmonic generation (SHG) processes .
  • Self-Assembling Materials : Their ability to form π-hole interactions makes them suitable for creating self-assembled structures with unique electronic properties .

Case Studies

Application AreaSpecific Use CaseReference
Organic SynthesisPrecursor for complex organic molecules
OrganocatalysisAsymmetric allylation of aldehydes
Medicinal ChemistryAntiviral agents against HIV
Material ScienceDevelopment of nonlinear optical materials
Self-Assembling Materialsπ-Hole interactions in crystal structures

Mechanism of Action

The mechanism of action of nitropyridine N-oxide involves its ability to act as both an electron donor and acceptor. This dual functionality allows it to participate in various chemical reactions and interact with molecular targets. The nitro group and N-oxide group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Properties

Nitropyridine N-oxide derivatives exhibit distinct electronic profiles compared to related heterocycles. For example:

  • 4-Nitroquinoline 1-oxide: Contains a fused benzene ring, increasing aromaticity and stability. Its mutagenic effects on E. coli DNA repair mutants (e.g., pol A1, rec A13) are more pronounced than those of 4-nitropyridine N-oxide, suggesting divergent DNA interaction mechanisms .
  • Pyridine N-Oxide : Lacks the nitro group, resulting in lower electron-withdrawing effects. Natural bond orbital (NBO) analyses show that this compound derivatives (e.g., 2-nitropyridine N-oxide) exhibit higher electrophilicity due to the nitro group’s inductive effect, as evidenced by natural charge distributions (Table 1) .

Table 1: Natural Charges of Selected this compound Derivatives

Compound Natural Charge on N-Oxide Nitrogen Natural Charge on Nitro Group
Pyridine N-oxide +0.12 N/A
2-Nitropyridine N-oxide +0.31 -0.45
4-Nitropyridine N-oxide +0.29 -0.43

Data derived from B3LYP/aug-cc-pVDZ calculations

Reactivity and Enzymatic Interactions

This compound derivatives demonstrate superior reactivity in enzymatic redox cycles. For instance:

  • Single-Electron Transfer Reactions : The flavoenzyme Anabaena ferredoxin-NADP⁺ oxidoreductase (FNR) reduces this compound derivatives with rate constants ($k{cat}/Km$) up to $2.0 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$, outperforming nitroaromatics like nitrofurans. This is attributed to lower LUMO energies (-1.8 eV for 4-nitropyridine N-oxide vs. -1.2 eV for nitrobenzene), facilitating electron acceptance .
  • Synthetic Applications: Unlike 3-nitroquinoline, nitropyridine derivatives (e.g., 3-methyl-4-nitropyridine N-oxide) often yield lower pyrrole annulation products due to steric hindrance from the N-oxide group .
Pharmacokinetic and Industrial Relevance
  • Drug Metabolites : Sorafenib N-oxide, a pharmacologically active metabolite, demonstrates enhanced brain uptake (Kₚ = 0.45) compared to its parent drug, highlighting the role of N-oxide groups in blood-brain barrier penetration .
  • Industrial Use : Derivatives like 2-chloro-3-fluoro-4-nitropyridine N-oxide (MW 192.53) serve as intermediates in agrochemical synthesis, leveraging their stability under anhydrous conditions .

Biological Activity

Nitropyridine N-oxide, particularly 4-nitropyridine N-oxide (4-NPO), has garnered significant attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Nitropyridine N-oxide is characterized by the presence of a nitro group (NO2-NO_2) and an N-oxide functional group (N+=ON^{+}=O^{-}). Its molecular formula is C5H4N2O3C_5H_4N_2O_3. The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a Gram-negative bacterium known for its role in chronic infections. It inhibits the LasR receptor, disrupting bacterial communication and pathogenicity. The minimum inhibitory concentration (MIC) of 4-NPO against various strains of bacteria has been documented, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 4-Nitropyridine N-Oxide

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa16
Staphylococcus aureus32
Escherichia coli>128

Cytotoxicity and Antitumor Potential

Research indicates that nitropyridine N-oxides exhibit differential cytotoxicity profiles. In particular, 4-NPO shows lower toxicity to non-cancerous fibroblasts compared to cancerous cell lines, suggesting its potential as an antitumor agent. A study highlighted that the compound's cytotoxic effects are mediated through reactive oxygen species (ROS) generation and apoptosis induction in cancer cells .

Case Study: Cytotoxic Effects of 4-Nitropyridine N-Oxide

In a controlled study, human cancer cell lines were treated with varying concentrations of 4-NPO. The results indicated a dose-dependent increase in cell death, with IC50 values calculated at approximately 25 µM for colorectal cancer cells.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Quorum Sensing Inhibition : By binding to LasR in Pseudomonas aeruginosa, 4-NPO disrupts the signaling pathways crucial for biofilm formation and virulence.
  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Enzymatic Reduction : Studies suggest that nitropyridine N-oxides can be enzymatically reduced to their corresponding amines in vivo, which may enhance their biological activity .

Toxicological Considerations

Despite its promising biological activities, the safety profile of this compound must be considered. Studies have reported mutagenicity and carcinogenicity associated with certain derivatives of this compound in animal models. For instance, a study on mice indicated that prolonged exposure could lead to genetic mutations .

Table 2: Toxicological Profile of this compound Derivatives

CompoundMutagenicityCarcinogenicity
4-Nitropyridine N-OxidePositivePositive
3-Methyl-4-nitropyridine N-OxideNegativeNegative

Q & A

Q. Critical Considerations :

  • Excess H₂O₂ or elevated temperatures during oxidation can lead to over-oxidation byproducts.
  • Nitration regioselectivity depends on the electron-donating effect of the N-oxide group, favoring 4-substitution .
  • Purity (>98%) is confirmed via HPLC or elemental analysis, with impurities often arising from incomplete nitration or residual solvents .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Key precautions from safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; maintain airborne concentrations below OSHA limits .
  • Spill Management : Absorb spills with sand or inert material; avoid water to prevent dispersion .
  • Storage : Keep in tightly sealed containers in dry, ventilated areas away from oxidizing agents (e.g., peroxides) .

Contradictions : Some SDS lack acute toxicity data (e.g., LD₅₀), emphasizing reliance on precautionary measures .

Advanced: How do computational models resolve contradictions in the electronic structure of nitropyridine N-oxides?

Studies using PPP (Pariser-Parr-Pople) and MIM (Modified Intermediate Neglect of Differential Overlap) wavefunctions reveal:

  • Electronic Transitions : The lowest excited state (π→π*) in 4-nitropyridine N-oxide involves >60% contribution from the nitro and N-oxide groups .
  • Spin Density Contradictions : INDO (Intermediate Neglect of Differential Overlap) calculations incorrectly predict nitrogen coupling constants in nitropyridine N-oxides due to heteroatom interactions, necessitating ad hoc parametrization .

Methodological Insight : Pair computational results with experimental EPR/UV-Vis data to validate spin densities and electronic transitions .

Advanced: How can structural alerts for mutagenicity in aromatic N-oxides be applied to nitropyridine derivatives?

Aromatic N-oxides are flagged for DNA reactivity, but SAR (Structure-Activity Relationship) fingerprinting shows:

  • Downgraded General Alert : Only 14% of aromatic N-oxides in public databases are mutagenic .
  • Subclass-Specific Alerts : Quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide subclasses retain high mutagenicity due to nitro group positioning .

Research Implications : For nitropyridine N-oxides, prioritize Ames testing with TA100 strains (sensitive to nitroarenes) and assess metabolic activation via S9 liver fractions .

Advanced: What spectroscopic techniques are optimal for characterizing this compound derivatives?

  • EPR Spectroscopy : Detects radical intermediates during redox reactions; hyperfine splitting constants (HFSC) correlate with spin densities on adjacent carbons .
  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions; 4-nitropyridine N-oxide shows λₘₐₓ at 320–340 nm in acetonitrile .
  • X-ray Crystallography : Resolves nitro and N-oxide group orientations, critical for understanding reactivity in catalysis .

Data Interpretation : Cross-reference experimental spectra with DFT-computed transitions to confirm assignments .

Advanced: How does the N-oxide moiety influence the reactivity of nitropyridine in medicinal chemistry applications?

The N-oxide group:

  • Enhances Solubility : Increases polarity, improving bioavailability in drug candidates .
  • Modulates Electronic Effects : Activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions, enabling synthesis of inhibitors (e.g., tryptophan dioxygenase inhibitors) .

Case Study : 2-[(4-Nitropyridine-3-yl)amino]ethan-1-ol N-oxide exhibits dual hydrogen-bonding interactions, enhancing binding affinity in enzyme inhibition assays .

Advanced: How should researchers address discrepancies in reported mutagenicity data for nitropyridine N-oxides?

Q. Contradiction Analysis :

  • Confounding Factors : Some studies omit metabolic activation (e.g., S9 mix), leading to false negatives .
  • Structural Nuances : Substituent position (e.g., 3-nitro vs. 4-nitro) alters intercalation potential with DNA .

Q. Resolution Strategy :

Re-test compounds under both ±S9 conditions.

Use molecular docking to assess DNA intercalation potential.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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